![molecular formula C16H14N4O4S B4108331 2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4108331.png)
2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide
Overview
Description
2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide is a useful research compound. Its molecular formula is C16H14N4O4S and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide is 358.07357611 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A significant application of compounds related to 2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide is in anticancer research. Studies have shown that similar compounds exhibit selective cytotoxicity against specific cancer cell lines. For instance, certain thiazole derivatives demonstrated high selectivity and induced apoptosis in human lung adenocarcinoma cells, highlighting their potential as anticancer agents (Evren et al., 2019). Another study on pyrimidine derivatives found that some compounds showed appreciable cancer cell growth inhibition in multiple cancer cell lines (Al-Sanea et al., 2020).
Antimicrobial Activity
Compounds structurally related to 2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide have been explored for their antimicrobial properties. A study on isoxazolyl pyrimidine derivatives revealed significant antimicrobial activity, along with potent anti-inflammatory and analgesic activities (Rajanarendar et al., 2012). Another research on oxadiazole derivatives also reported effective antimicrobial activities against selected microbial species, indicating their potential in combating microbial infections (Gul et al., 2017).
Analgesic and Anti-Inflammatory Properties
Certain derivatives of this compound class have demonstrated analgesic and anti-inflammatory properties. For example, novelbenzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant activity as COX-2 inhibitors and provided analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). Additionally, some compounds exhibited potent analgesic activity comparable to standard drugs, suggesting their potential in pain management.
Antioxidant Activity
Research has also been conducted on the antioxidant properties of compounds similar to 2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide. A study on pyrimidine derivatives highlighted compounds showing good antioxidant activity, determined through DPPH radical scavenging method, indicating their potential role in combating oxidative stress (Dhakhda et al., 2021).
properties
IUPAC Name |
2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-9-7-11(20-24-9)17-12(21)8-25-16-18-14(22)13(15(23)19-16)10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,17,20,21)(H,18,19,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJWIILPHHJUOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=O)C(C(=O)N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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